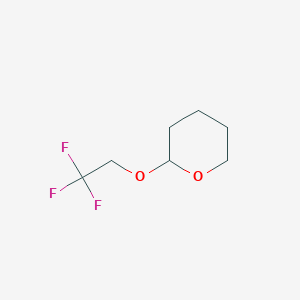

2-(2,2,2-trifluoroethoxy)oxane

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUFFUASXBUHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,2,2 Trifluoroethoxy Oxane

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 2-(2,2,2-trifluoroethoxy)oxane is critically dependent on the efficient preparation of its constituent precursors: a reactive derivative of 2,2,2-trifluoroethanol (B45653) and a suitably activated oxane ring.

Synthesis of 2,2,2-Trifluoroethanol Derivatives

2,2,2-Trifluoroethanol is a commercially available fluorinated alcohol that serves as the primary source of the trifluoroethoxy group. Industrially, it is produced through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives. wikipedia.org For its use in etherification reactions, 2,2,2-trifluoroethanol is often converted into a more nucleophilic or otherwise reactive form.

A common strategy is the formation of its corresponding alkoxide, sodium 2,2,2-trifluoroethoxide. This is typically achieved by reacting 2,2,2-trifluoroethanol with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds with the evolution of hydrogen gas, yielding the sodium salt which is a potent nucleophile. google.com

| Reactant | Reagent | Solvent | Product |

| 2,2,2-Trifluoroethanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Sodium 2,2,2-trifluoroethoxide |

This in situ generation of the alkoxide is crucial for subsequent nucleophilic substitution reactions. google.com

Preparation of Oxane Ring Precursors

The oxane ring, also known as tetrahydropyran (B127337), requires activation at the anomeric C-2 position to facilitate ether bond formation. One of the most common precursors for this purpose is 2-chlorotetrahydropyran. This compound can be synthesized from the readily available 3,4-dihydropyran.

Another versatile precursor strategy involves the direct use of 3,4-dihydropyran, which can react with alcohols in the presence of an acid catalyst to form 2-alkoxyoxane derivatives. This approach is widely used for the protection of alcohols as tetrahydropyranyl (THP) ethers.

Alternatively, δ-valerolactone can be reduced to the corresponding lactol, 2-hydroxytetrahydropyran (B1345630), which exists in equilibrium with its open-chain form. The hydroxyl group of the lactol can then be transformed into a good leaving group, such as a halide, to generate a reactive electrophile for substitution reactions.

O-Glycosidation and Related Etherification Approaches

With the precursors in hand, the formation of the ether linkage in this compound can be achieved through several established methodologies, including classical glycosidation reactions and modern etherification techniques.

Koenigs-Knorr Type Reactions and Modifications

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds and can be adapted for the synthesis of 2-alkoxyoxanes. wikipedia.orgnih.govchemeurope.com In its classic form, the reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. wikipedia.orgchemeurope.com For the synthesis of this compound, a 2-halooxane would serve as the electrophile.

Given the lower nucleophilicity of 2,2,2-trifluoroethanol compared to simple alcohols, modifications to the classical Koenigs-Knorr conditions may be necessary to achieve efficient coupling. The use of more potent promoters or activators can enhance the reaction rate and yield.

| Glycosyl Halide | Alcohol | Promoter | Product |

| 2-Bromooxane | 2,2,2-Trifluoroethanol | Silver Carbonate | This compound |

| 2-Chlorooxane | 2,2,2-Trifluoroethanol | Silver Triflate | This compound |

Modern variations of the Koenigs-Knorr reaction have introduced a range of promoters to circumvent the use of heavy metal salts and to improve stereoselectivity and efficiency. nih.gov

Lewis Acid Catalyzed Etherifications

Lewis acids are effective catalysts for the formation of ether linkages. In the context of synthesizing this compound, a Lewis acid can be used to activate a suitable oxane precursor towards nucleophilic attack by 2,2,2-trifluoroethanol. A common strategy involves the reaction of an acid-labile 2-alkoxyoxane, such as 2-methoxytetrahydropyran, with the desired alcohol. The Lewis acid facilitates the departure of the methoxy (B1213986) group, generating an oxocarbenium ion intermediate which is then trapped by 2,2,2-trifluoroethanol.

Alternatively, the direct acid-catalyzed addition of 2,2,2-trifluoroethanol to 3,4-dihydropyran represents a straightforward approach to the target molecule. Catalysts such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS) are commonly employed for this transformation.

| Oxane Precursor | Alcohol | Lewis Acid Catalyst |

| 2-Methoxytetrahydropyran | 2,2,2-Trifluoroethanol | Boron Trifluoride Etherate (BF₃·OEt₂) |

| 3,4-Dihydropyran | 2,2,2-Trifluoroethanol | p-Toluenesulfonic Acid (p-TsOH) |

The choice of Lewis acid and reaction conditions can be optimized to maximize the yield and minimize side reactions.

Nucleophilic Substitution Reactions at the Anomeric Center

A direct and efficient method for the synthesis of this compound is through a nucleophilic substitution reaction. This approach utilizes the highly nucleophilic sodium 2,2,2-trifluoroethoxide, prepared as described in section 2.1.1, and a 2-halooxane as the electrophile.

The reaction proceeds via an SN2 mechanism, where the trifluoroethoxide ion displaces the halide from the anomeric position of the oxane ring. To favor substitution over potential elimination reactions, a primary or secondary halide is preferred. The use of a polar aprotic solvent, such as DMF or DMSO, can accelerate the rate of this bimolecular reaction.

| Nucleophile | Electrophile | Solvent |

| Sodium 2,2,2-trifluoroethoxide | 2-Bromotetrahydropyran | Dimethylformamide (DMF) |

| Sodium 2,2,2-trifluoroethoxide | 2-Chlorotetrahydropyran | Dimethyl Sulfoxide (DMSO) |

This method offers a high degree of control and is often the preferred route for the synthesis of such ethers due to its reliability and predictability.

Stereoselective Synthesis of this compound Isomers

The creation of stereochemically pure this compound hinges on methodologies that can selectively form one stereoisomer over others. This involves controlling the orientation of the trifluoroethoxy group at the anomeric C2 position relative to the rest of the oxane ring.

Control of Anomeric Stereochemistry (α/β-Selectivity)

The anomeric center (C2) of this compound can exist in two stereoisomeric forms: α (axial) and β (equatorial). The control of this stereochemistry is a classic challenge in carbohydrate and heterocyclic chemistry. The formation of either the α or β anomer is typically influenced by several factors including the choice of starting material, reaction conditions, and the nature of the catalyst or promoter.

Methods for achieving anomeric selectivity in the synthesis of similar 2-alkoxy-tetrahydropyrans often involve glycosylation-type reactions. For instance, the reaction of a suitable oxane-derived electrophile (e.g., a 2-bromo-oxane) with 2,2,2-trifluoroethanol could be directed towards a specific anomer.

Neighboring Group Participation: If a participating functional group (like an acetate (B1210297) or benzoate) is placed at the C3 position of the oxane ring, it can shield one face of the molecule, leading to the preferential formation of the β-anomer (a 1,2-trans product).

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Non-polar solvents may favor the formation of the α-anomer through an SN2-like mechanism, while polar, coordinating solvents might stabilize an oxocarbenium ion intermediate, potentially leading to mixtures or favoring the thermodynamically more stable anomer. nih.gov

Catalyst/Promoter Control: Lewis acids or other promoters used to activate the starting material can influence the transition state geometry, thereby directing the stereoselectivity of the trifluoroethanol addition.

A hypothetical reaction to control anomeric stereochemistry is outlined below. The ratio of α to β products would be highly dependent on the specific conditions employed.

| Precursor | Reagent | Promoter | Potential Major Anomer |

| 2-bromo-oxane | 2,2,2-trifluoroethanol | Silver triflate | α/β mixture |

| 3-O-acetyl-2-bromo-oxane | 2,2,2-trifluoroethanol | Silver triflate | β (trans) |

| 2-O-trichloroacetimidoyl-oxane | 2,2,2-trifluoroethanol | Trimethylsilyl triflate | α (cis) |

Diastereoselective Approaches

When the oxane ring is already substituted, the introduction of the 2,2,2-trifluoroethoxy group must be controlled relative to the existing stereocenters. This is known as diastereoselective synthesis. For example, if the oxane ring contains a substituent at the C4 position, two diastereomers (cis and trans relative to the new C2 substituent) could be formed.

Diastereoselectivity is often achieved by employing chiral auxiliaries or by substrate-controlled reactions where the existing stereocenters direct the approach of the incoming reagent. Intramolecular reactions, such as the cyclization of an acyclic precursor, are particularly powerful for establishing relative stereochemistry. For instance, an acid-catalyzed cyclization of a hydroxyalkene could be employed to form the tetrahydropyran ring with the trifluoroethoxy group already in place, where the stereochemistry of the starting material dictates the diastereomeric outcome of the product. uva.es

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of this compound from achiral or racemic starting materials. This is the most sophisticated level of stereocontrol and is crucial for applications where a specific enantiomer is required.

Key strategies for enantioselective synthesis include:

Asymmetric Catalysis: A chiral catalyst (e.g., a chiral Lewis acid or a chiral Brønsted acid) can be used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov For example, an asymmetric Prins cyclization could construct the oxane ring enantioselectively. organic-chemistry.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Enzymatic Reactions: Biocatalysts like enzymes can offer extremely high levels of enantioselectivity under mild reaction conditions, aligning well with green chemistry principles.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, energy consumption, and the use of hazardous substances. yale.edusigmaaldrich.comepa.gov

Solvent-Free or Eco-Friendly Solvent Systems

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of alternatives.

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) can significantly reduce waste. This is often facilitated by techniques like microwave irradiation, which can accelerate reaction rates.

Eco-Friendly Solvents: When a solvent is necessary, greener alternatives are preferred. These include water, supercritical fluids (like CO₂), ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). For instance, a phosphomolybdic acid catalyst has been used for the synthesis of tetrahydropyran derivatives in water, representing an environmentally friendly approach. organic-chemistry.org

| Solvent Type | Examples | Green Advantage |

| Conventional | Dichloromethane, Toluene | - |

| Eco-Friendly | Water, Ethanol, 2-MeTHF | Low toxicity, renewable, biodegradable |

| Advanced | Supercritical CO₂, Ionic Liquids | Tunable properties, low volatility |

Catalyst Design for Sustainable Production

Catalysis is a cornerstone of green chemistry because catalytic reagents are used in small amounts and can be recycled and reused, unlike stoichiometric reagents which are consumed in the reaction and generate more waste. epa.govuni-goettingen.de

For the synthesis of this compound, sustainable catalyst design would focus on:

Heterogeneous Catalysts: Solid-supported catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. This is preferable to homogeneous catalysts which can be difficult to remove from the product.

Atom Economy: Catalysts should be designed to maximize atom economy, meaning that most of the atoms from the starting materials are incorporated into the final product, minimizing byproducts.

High Activity and Selectivity: An ideal catalyst would be highly active (requiring low loading and mild conditions) and highly selective for the desired stereoisomer of this compound, reducing the need for purification steps.

Use of Abundant and Non-Toxic Materials: Catalysts based on earth-abundant and non-toxic metals (e.g., iron) are preferred over those based on rare or toxic heavy metals (e.g., palladium, rhodium).

Due to a lack of specific research and literature on the chemical compound “this compound” in the provided search results, a detailed article focusing solely on its advanced synthetic methodologies, including challenges and innovations, cannot be accurately generated. The available information pertains to related but structurally distinct compounds, such as 2-(2-trifluoroethoxyphenyl)oxazoline and (2,2,2-trifluoroethoxy)benzoic acids, and is therefore not applicable to the specified molecule.

A comprehensive and scientifically accurate article on the synthesis of this compound would require dedicated studies and publications that are not currently accessible. Without such specific data, any attempt to detail its synthesis would be speculative and would not meet the required standards of accuracy and professional authority. Further research and published literature specifically addressing the synthesis of this compound are necessary to fulfill the requested article's outline.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 2-(2,2,2-trifluoroethoxy)oxane, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) experiments, provides a comprehensive understanding of its molecular framework.

Advanced ¹H and ¹³C NMR Techniques for Structural Confirmation

Proton (¹H) and carbon-13 (¹³C) NMR spectra offer fundamental information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of a related oxane compound, (±)-1a, shows characteristic signals that can be extrapolated to understand the oxane ring protons of this compound. For instance, multiplets are observed for the oxane ring protons, and a singlet at 3.70 ppm is assigned to the hydroxyl proton, while another singlet at 3.31 ppm corresponds to another hydroxyl proton in the specific trimerization product studied. rsc.org The protons of the trifluoroethoxy group would be expected to show a quartet due to coupling with the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. In a related oxane structure, signals for the oxane ring carbons are observed, and the carbons of the trifluoromethyl group show characteristic quartets due to C-F coupling. rsc.org For example, in a similar structure, the trifluoromethyl carbons appear as quartets with coupling constants (J) around 283-285 Hz. rsc.org The carbon of the trifluoroethoxy group attached to the oxygen is also split into a quartet with a smaller coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Oxane-CH₂ | 1.5-1.9 | 20-30 |

| Oxane-CHO | 4.5-5.0 | 95-105 |

| OCH₂CF₃ | 3.8-4.2 (q) | 60-70 (q) |

| CF₃ | - | 120-130 (q) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR for Trifluoroethoxy Moiety Characterization

Fluorine-19 (¹⁹F) NMR is a powerful tool for specifically probing the trifluoroethoxy group. The three fluorine atoms of the CF₃ group are chemically equivalent and thus give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the trifluoromethyl group and is influenced by its electronic environment. researchgate.net In a similar oxane compound, the ¹⁹F NMR spectrum showed signals around -86 to -88 ppm, referenced to hexafluorobenzene. rsc.org The coupling between the fluorine and hydrogen atoms on the adjacent methylene (B1212753) group results in a triplet in the ¹⁹F spectrum if proton-coupled, or a singlet if proton-decoupled. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes. sigmaaldrich.com

2D NMR Spectroscopic Studies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons on adjacent carbons in the oxane ring, as well as the coupling between the methylene protons of the trifluoroethoxy group and the anomeric proton of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.eduyoutube.com This is instrumental in assigning the ¹³C signals based on their attached protons. For example, the signal for the anomeric carbon of the oxane ring would show a cross-peak with the anomeric proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. columbia.eduyoutube.com This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the anomeric proton of the oxane ring and the carbon of the methylene group in the trifluoroethoxy moiety, confirming their connectivity through the oxygen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. researchgate.net For this compound, NOESY can help establish the relative orientation of the trifluoroethoxy group with respect to the oxane ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. researchgate.net This allows for the determination of the exact molecular formula of the compound by distinguishing between molecules with the same nominal mass but different elemental compositions. researchgate.net For this compound, HRMS would confirm its elemental composition of C₇H₁₁F₃O₂.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. wikipedia.orgencyclopedia.pubnationalmaglab.org This provides detailed structural information by revealing how the molecule breaks apart. encyclopedia.pub For this compound, key fragmentation pathways would likely involve:

Loss of the trifluoroethoxy group: Cleavage of the glycosidic bond could lead to the formation of a charged oxane ring fragment.

Fragmentation of the oxane ring: The oxane ring could undergo characteristic ring-opening and fragmentation, providing information about its structure.

Loss of a trifluoromethyl group: Fragmentation within the trifluoroethoxy moiety could lead to the loss of a CF₃ radical.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, corroborating the data obtained from NMR spectroscopy.

Table 2: Predicted Major Fragments in the MS/MS Spectrum of this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M - OCH₂CF₃]⁺ | 85 | Loss of the trifluoroethoxy group |

| [M - CF₃]⁺ | 115 | Loss of the trifluoromethyl group |

| [C₅H₉O]⁺ | 85 | Fragment from the oxane ring |

Note: These are predicted fragments and their relative intensities would depend on the ionization and fragmentation conditions.

Fragmentation Mechanism Elucidation

Upon electron ionization, a molecular ion (M+) is formed, which is often unstable and undergoes fragmentation. For "this compound," the initial ionization is likely to occur at one of the oxygen atoms. The subsequent fragmentation is expected to proceed as follows:

Alpha-Cleavage: This is a common fragmentation pathway for ethers, initiated by the radical cation on the oxygen atom. creative-proteomics.com In the case of the oxane ring, cleavage of the C2-C3 bond or the O1-C2 bond can occur. The presence of the bulky and electron-withdrawing trifluoroethoxy group at the C2 position would influence the preferred cleavage site. The loss of the trifluoroethoxy group as a radical would lead to a stable oxonium ion.

Inductive Cleavage: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can induce cleavage of the C-O bond of the trifluoroethoxy moiety. creative-proteomics.com This would result in the formation of a cation corresponding to the tetrahydropyran (B127337) ring and a trifluoroethoxide radical.

Ring Opening and Subsequent Fragmentation: The molecular ion could also undergo ring opening of the tetrahydropyran moiety, followed by a series of cleavages to produce smaller fragments. The fragmentation of the tetrahydropyran ring itself often leads to the loss of small neutral molecules like formaldehyde (B43269) or ethylene. nih.gov

A hypothetical fragmentation pattern is summarized in the table below.

| Fragment Ion (m/z) | Proposed Structure | Formation Pathway |

| M+ | [C7H11F3O2]+• | Molecular ion |

| M - OCH2CF3 | [C5H9O]+ | Alpha-cleavage |

| M - CF3 | [C6H11O2]+ | Cleavage of the C-C bond in the ethoxy group |

| [C4H7O]+ | Ring fragmentation products | |

| [C2H3F3O] | Fragments from the trifluoroethoxy group |

It is important to note that the relative abundance of these fragment ions would depend on their stability. The presence of the fluorine atoms can significantly influence the fragmentation pathways and the stability of the resulting ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and conformational isomers present in a molecule. acs.orguni-siegen.demt.comnih.gov

The vibrational spectrum of "this compound" is expected to be a composite of the vibrational modes of the tetrahydropyran ring and the 2,2,2-trifluoroethoxy substituent.

Tetrahydropyran (Oxane) Ring Vibrations: The tetrahydropyran ring exhibits characteristic vibrational modes. High-resolution spectroscopic studies on tetrahydropyran have identified several skeletal ring modes in the far-infrared region, including vibrations around 250 cm⁻¹, 403 cm⁻¹, 430 cm⁻¹, and 562 cm⁻¹. rsc.orgmpg.de The most prominent feature for ethers in the mid-infrared spectrum is the C-O-C stretching vibration. For a six-membered ring like tetrahydropyran, the asymmetric C-O-C stretching mode appears as a strong band in the region of 1150-1085 cm⁻¹. spcmc.ac.in The symmetric C-O-C stretch is typically weaker and found at lower wavenumbers. spcmc.ac.inlmu.edu

2,2,2-Trifluoroethoxy Group Vibrations: The trifluoroethoxy group will introduce strong absorptions due to the C-F stretching vibrations, typically observed in the 1100-1300 cm⁻¹ region. The C-O stretching of the ethoxy group will also contribute to the spectrum.

C-H Stretching Vibrations: The C-H stretching vibrations of the methylene groups in the tetrahydropyran ring are expected in the 2850-3000 cm⁻¹ region. lmu.edu

A table summarizing the predicted characteristic frequencies is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretching (CH2) | 2850 - 3000 | IR, Raman |

| C-F Stretching | 1100 - 1300 | IR (strong), Raman |

| Asymmetric C-O-C Stretching (ring) | 1150 - 1085 | IR (strong) |

| Symmetric C-O-C Stretching (ring) | 900 - 800 | IR (weak) |

| C-O Stretching (ether linkage) | 1000 - 1300 | IR, Raman |

| Skeletal Ring Vibrations | 250 - 600 | Far-IR, Raman |

The combination of IR and Raman spectroscopy is particularly powerful. While the polar C-O and C-F bonds will give rise to strong IR absorptions, the more symmetric vibrations of the carbon skeleton might be more prominent in the Raman spectrum. mdpi.comrsc.org

The tetrahydropyran ring predominantly adopts a chair conformation. aip.orgrsc.org For 2-substituted tetrahydropyrans, the substituent can exist in either an axial or an equatorial position. The conformational equilibrium is influenced by steric and electronic effects, including the anomeric effect. cdnsciencepub.comresearchgate.netmst.educdnsciencepub.com

Vibrational spectroscopy can be used to study this conformational equilibrium. The vibrational frequencies of certain modes are sensitive to the conformation of the molecule. For instance, the C-H and C-O stretching frequencies can differ slightly between the axial and equatorial conformers. aip.org Low-temperature vibrational spectroscopy can be employed to "freeze out" the conformational equilibrium, allowing for the individual spectra of each conformer to be observed and their relative populations to be determined. cdnsciencepub.com In the case of "this compound," the bulky and electronegative trifluoroethoxy group is expected to have a significant influence on the conformational preference. The anomeric effect would favor the axial conformation for the electronegative substituent. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. uzh.chbeilstein-journals.org

As of the current date, a single crystal X-ray diffraction study of "this compound" has not been reported in the scientific literature. However, analysis of crystal structures of related tetrahydropyran derivatives can provide valuable insights into the expected solid-state conformation and packing. researchgate.netmdpi.comworldscientific.com For instance, studies on other 2-substituted tetrahydropyrans have confirmed the chair conformation of the ring and have detailed the orientation of the substituent. cdnsciencepub.com The trifluoroethoxy group's conformation relative to the oxane ring would be of particular interest, as would the torsional angles defining the ether linkage.

In the crystalline state, molecules of "this compound" would be held together by a network of intermolecular interactions. chemrxiv.orgmdpi.com Given the molecular structure, the following interactions are anticipated:

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-O, C-F), resulting in a significant molecular dipole moment. These dipole-dipole interactions will play a crucial role in the crystal packing.

Hydrogen Bonding: Although the molecule itself does not have traditional hydrogen bond donors, the oxygen atoms of the ether linkages can act as hydrogen bond acceptors. acs.orgnih.goviucr.orgacs.org In the presence of any co-crystallized solvent molecules (e.g., water) or if the compound were to be co-crystallized with a hydrogen bond donor, C-H···O hydrogen bonds could be formed. The fluorine atoms are generally poor hydrogen bond acceptors.

The analysis of crystal structures of other fluorinated ethers and cyclic ethers provides a basis for predicting the packing motifs. mdpi.comresearchgate.netrsc.orgpsu.edu The interplay of these intermolecular forces will determine the final crystal packing, influencing properties such as melting point and solubility.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Determination of Absolute Configuration

The absolute configuration of a chiral molecule, its actual three-dimensional arrangement of atoms, can be determined non-empirically by comparing experimentally measured chiroptical spectra with those predicted by quantum chemical calculations. researchgate.netsfu.ca For this compound, this process would involve the following steps:

Computational Modeling : The first step is to build computational models for both the (R)- and (S)-enantiomers of this compound.

Conformational Search : A thorough conformational search is performed for each enantiomer to identify all stable, low-energy conformers. This is crucial as the observed chiroptical spectrum is a population-weighted average of the spectra of all contributing conformers.

Quantum Chemical Calculations : For each stable conformer, the ORD and Electronic Circular Dichroism (ECD) spectra are calculated using time-dependent density functional theory (TD-DFT). re3data.org

Spectral Averaging : The calculated spectra for each conformer are averaged based on their predicted Boltzmann population distribution at the experimental temperature.

Comparison with Experimental Data : The resulting population-weighted theoretical spectra for the (R)- and (S)-enantiomers are then compared with the experimental ORD and ECD spectra of the synthesized sample. The enantiomer whose calculated spectrum matches the experimental one is assigned as the absolute configuration of the sample.

The Cotton effect, which is the characteristic change in ORD and/or CD in the vicinity of an absorption band, is a key feature in this comparison. wikipedia.orgpbsiddhartha.ac.in The sign and magnitude of the Cotton effects in the experimental spectrum will be the primary determinant for assigning the absolute configuration.

To illustrate the expected data from such an analysis, a hypothetical data table is presented below. This table shows the kind of results that would be obtained from a TD-DFT calculation and how they would be compared to experimental values.

Table 1: Hypothetical Comparison of Experimental and Calculated Chiroptical Data for the Assignment of Absolute Configuration of this compound.

| Data Point | Experimental Value | Calculated for (R)-enantiomer | Calculated for (S)-enantiomer |

| Specific Rotation [α]D | +45.8° | +42.1° | -43.5° |

| ECD Cotton Effect (λmax) | 215 nm | 218 nm | 218 nm |

| ECD Sign (Δε) | Positive | Positive | Negative |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

Conformational Preferences in Solution

Chiroptical spectroscopy is also a powerful tool for investigating the conformational preferences of molecules in solution. The oxane ring in this compound can exist in different chair conformations, and the trifluoroethoxy substituent at the anomeric C2 position can be either axial or equatorial. These different conformations will have distinct chiroptical properties.

The anomeric effect, which describes the tendency of a heteroatomic substituent at the anomeric carbon of a cyclic ether to adopt an axial orientation, would be a significant factor in the conformational equilibrium of this compound. acs.org The position of this equilibrium can be influenced by the solvent, and chiroptical spectroscopy can monitor these changes.

The methodology to study conformational preferences is similar to that for determining absolute configuration. However, the focus is on how the chiroptical spectra change with solvent polarity or temperature. By comparing the experimental spectra under different conditions with the calculated spectra for individual conformers (e.g., axial vs. equatorial), the relative populations of these conformers can be estimated.

For example, a study might involve recording the CD spectra of this compound in a non-polar solvent like hexane (B92381) and a polar solvent like methanol. A change in the intensity or sign of the Cotton effects between the two solvents would indicate a shift in the conformational equilibrium. These experimental changes can then be correlated with the calculated spectra for the axial and equatorial conformers to quantify the equilibrium shift.

Below is a hypothetical data table illustrating how conformational analysis data for this compound in different solvents could be presented.

Table 2: Hypothetical Conformational Analysis of this compound by Circular Dichroism in Different Solvents.

| Solvent | Experimental Δɛ at 215 nm | Calculated Δɛ (Axial) | Calculated Δɛ (Equatorial) | Estimated Axial:Equatorial Ratio |

| Hexane | +3.5 | +5.0 | -1.2 | 73:27 |

| Methanol | +2.1 | +5.0 | -1.2 | 53:47 |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

This type of analysis provides crucial insights into the non-covalent interactions that govern the three-dimensional structure and, consequently, the reactivity and biological activity of the molecule.

Chemical Reactivity and Reaction Mechanisms of 2 2,2,2 Trifluoroethoxy Oxane

Reactivity at the Anomeric Center

The anomeric carbon (C2) of the oxane ring is the primary site of chemical reactivity in 2-(2,2,2-trifluoroethoxy)oxane. Being bonded to two electron-withdrawing oxygen atoms, this carbon possesses a significant electrophilic character, making it susceptible to attack by nucleophiles, particularly under acidic conditions which promote the formation of a key reactive intermediate.

Hydrolysis and Solvolysis Mechanisms

The hydrolysis of this compound is a characteristic reaction of acetals and proceeds via an acid-catalyzed mechanism. The process is initiated by the protonation of one of the acetal (B89532) oxygen atoms. Due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, the oxygen of the trifluoroethoxy moiety is less basic than the endocyclic oxygen of the oxane ring. However, its departure as 2,2,2-trifluoroethanol (B45653), the conjugate base of a relatively strong acid, makes it a superior leaving group compared to the ring opening.

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals involves three main stages researchgate.net:

Protonation : A rapid, reversible protonation of one of the ether oxygens.

Oxocarbenium Ion Formation : The rate-determining step involves the cleavage of a carbon-oxygen bond to release an alcohol and form a resonance-stabilized oxocarbenium ion. In this specific molecule, the loss of 2,2,2-trifluoroethanol is the favored pathway.

Nucleophilic Attack : The oxocarbenium ion is then rapidly attacked by a water molecule (or another solvent molecule in solvolysis).

Deprotonation : Loss of a proton from the resulting intermediate yields the final products: 2-hydroxytetrahydropyran (B1345630) (which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal) and 2,2,2-trifluoroethanol.

The rate of this reaction is influenced by several factors, including the stability of the oxocarbenium intermediate and the basicity of the leaving group. researchgate.net The electron-withdrawing CF₃ group destabilizes the adjacent positive charge in the oxocarbenium ion through an inductive effect, which could slow the reaction. Conversely, it significantly increases the acidity of the corresponding alcohol, making the trifluoroethoxide a better leaving group. researchgate.net

Table 1: Comparison of Alcohol Acidity

| Compound | pKa | Leaving Group Ability |

|---|---|---|

| Ethanol | ~16.0 | Lower |

Transacetalization and Exchange Reactions

Transacetalization reactions are mechanistic cousins of hydrolysis, where an alcohol molecule acts as the nucleophile instead of water. chemistry-chemists.com These reactions are also acid-catalyzed and proceed through the same oxocarbenium ion intermediate.

Reactions with Nucleophiles and Electrophiles

Reactions with Nucleophiles: The electrophilic anomeric carbon is the target for nucleophiles. Under neutral or basic conditions, the acetal linkage is quite stable and unreactive towards most nucleophiles. bits-pilani.ac.in However, in the presence of a Brønsted or Lewis acid, the formation of the highly electrophilic oxocarbenium ion enables reactions with a wide range of nucleophiles. These include:

Oxygen nucleophiles : Water and alcohols (hydrolysis and transacetalization, as discussed above).

Nitrogen nucleophiles : Amines can react to form N-glycoside analogues.

Carbon nucleophiles : Reagents like Grignard reagents, organolithium compounds, or silyl (B83357) enol ethers can react to form new carbon-carbon bonds at the C2 position, typically requiring Lewis acid catalysis (e.g., BF₃·OEt₂, TiCl₄). google.com

Reactions with Electrophiles: The lone pairs of electrons on the oxygen atoms of this compound are sites for electrophilic attack.

Protons : As seen in acid-catalyzed reactions, protonation is the key activation step.

Lewis Acids : Lewis acids such as aluminum trichloride (B1173362) or boron trifluoride can coordinate to the oxygen atoms. google.com This coordination enhances the leaving group ability of the trifluoroethoxy group and further increases the electrophilicity of the anomeric carbon, facilitating nucleophilic substitution. The basicity of both oxygen atoms is significantly reduced by the inductive effect of the CF₃ group, making them weaker Lewis bases compared to non-fluorinated ether or acetal analogues.

Stability and Degradation Pathways

The stability of this compound is highly dependent on the pH of its environment. It exhibits considerable stability under neutral and basic conditions but is susceptible to degradation in the presence of acid.

Acid-Catalyzed Decomposition

The primary pathway for the degradation of this compound is acid-catalyzed decomposition, which is synonymous with its hydrolysis. The reaction mechanism leads to the cleavage of the acetal bond, resulting in the formation of 2,2,2-trifluoroethanol and 2-hydroxytetrahydropyran. The factors governing this reaction are the same as those detailed in the hydrolysis section (4.1.1). The formation of the relatively stable oxocarbenium ion is the key step in this decomposition process. researchgate.net This behavior is analogous to the acid-catalyzed reactions observed in other heterocyclic systems like glyco-[2,1-d]-2-oxazolines, which also proceed through electrophilic intermediates. nih.gov

Base-Catalyzed Reactions

In contrast to its lability in acid, this compound is generally stable under basic conditions. The acetal functional group lacks an acidic proton that can be readily abstracted by a base to initiate a reaction. Therefore, it is resistant to cleavage by hydroxide (B78521) ions or other common bases, a property that is often exploited in synthetic chemistry for protecting alcohol functionalities. chemistry-chemists.com While extremely harsh conditions, such as the use of a very strong base and high temperatures, might force an elimination or other decomposition reaction, these are not considered typical degradation pathways for this class of compounds. This stability starkly contrasts with functional groups like esters, which readily undergo base-catalyzed hydrolysis (saponification). mdpi.com

Thermal Stability and Degradation

No experimental or theoretical data regarding the thermal stability and degradation pathways of this compound have been reported. To characterize this property, studies such as thermogravimetric analysis (TGA) would be required to determine the decomposition temperature. Further analysis, for instance, by pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be necessary to identify the specific degradation products, which could include smaller volatile fluorine-containing compounds and fragments from the oxane ring. In the absence of such studies, any discussion on its thermal behavior would be purely speculative.

Regioselectivity and Stereoselectivity in Reactions

The reactivity of the oxane ring, a saturated heterocycle, is typically centered around reactions that involve the ether oxygen or the C-H bonds. The introduction of a 2-(2,2,2-trifluoroethoxy) substituent would create a chiral center at the C-2 position, making stereoselectivity a key aspect of its reactions.

The electron-withdrawing nature of the trifluoroethoxy group is expected to decrease the electron density on the ether oxygen of the oxane ring, potentially affecting its basicity and ability to coordinate with Lewis acids. mdpi.com Sterically, the trifluoroethoxy group is bulky, which would be expected to direct incoming reagents to the less hindered face of the oxane ring in addition reactions or control the stereochemical outcome of reactions at adjacent positions. mdpi.comlibretexts.org Research on related fluorinated ethers suggests these effects are significant, but specific experimental evidence for this compound is absent. harvard.educore.ac.uk For instance, studies on other molecules show that the trifluoroethoxy group can influence the regioselectivity of reactions. researchgate.netpku.edu.cn In reactions of related systems, stereocontrol is often a critical factor, with the substituent directing the stereochemical outcome. researchgate.netrsc.orgnih.govmdpi.com

Reaction Kinetics and Thermodynamics

A quantitative understanding of the reactivity of this compound would require kinetic and thermodynamic studies of its reactions.

The activation energy (Ea) is a critical parameter for understanding the rate of a chemical reaction. cognitoedu.org It can be determined experimentally by measuring reaction rates at different temperatures and applying the Arrhenius equation. libretexts.orgsavemyexams.com For this compound, no such kinetic studies have been performed for any of its potential reactions. Therefore, no activation energy data is available. Computational chemistry could provide theoretical estimates, but no such calculations have been published. osti.gov

Thermodynamic data, such as equilibrium constants (Keq), are essential for predicting the extent of a reaction and the position of equilibrium. nih.gov Such data can be obtained through various experimental techniques, including spectroscopic monitoring of reaction mixtures at equilibrium. For this compound, there are no published equilibrium studies for reactions like hydrolysis, alcoholysis, or other transformations.

Mechanistic Studies and Reaction Intermediates

The reactivity of this compound is intrinsically linked to the cleavage of the C-O bond at the anomeric center (C2 of the oxane ring). The nature of this cleavage, whether it proceeds through a concerted or a stepwise mechanism involving a discrete intermediate, is a central question in understanding its chemical behavior.

Investigation of Oxocarbenium Ions or Related Intermediates

Oxocarbenium ions are well-established reactive intermediates in glycosylation reactions and the hydrolysis of glycosidic bonds. wikipedia.org These planar, sp²-hybridized species are stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. Given the structural similarity of this compound to glycosides, the formation of a corresponding oxocarbenium ion is a plausible mechanistic hypothesis for its reactions involving the departure of the 2,2,2-trifluoroethoxy group.

The formation of an oxocarbenium ion from this compound would be facilitated by the presence of a Lewis or Brønsted acid, which would coordinate to the exocyclic oxygen atom, making the 2,2,2-trifluoroethoxide a better leaving group. The stability of the resulting oxocarbenium ion would be influenced by the electron-withdrawing nature of the trifluoroethoxy group, which could potentially destabilize the carbocationic center. However, the lone pairs on the ring oxygen atom provide significant resonance stabilization.

While direct spectroscopic observation of the oxocarbenium ion derived from this compound has not been reported, its existence can be inferred from the stereochemical outcomes of its reactions. Nucleophilic attack on a planar oxocarbenium ion can occur from either face, potentially leading to a mixture of stereoisomers. The observed stereoselectivity in such reactions can provide clues about the lifetime and conformation of the oxocarbenium ion intermediate. For instance, highly stereoselective reactions might suggest a short-lived intermediate or a mechanism with significant SN2 character.

Computational studies can also provide valuable insights into the energetics of oxocarbenium ion formation and its subsequent reactions. Density functional theory (DFT) calculations can be employed to model the structure and stability of the putative oxocarbenium ion and the transition states for its formation and reaction with nucleophiles.

Isotope Labeling Studies

Isotope labeling is a powerful experimental technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of this compound, isotope labeling could be used to confirm the intermediacy of an oxocarbenium ion and to probe the details of the reaction pathway.

One potential experiment would involve the synthesis of this compound labeled with a heavy isotope of oxygen (¹⁸O) in the oxane ring. If the reaction proceeds through an oxocarbenium ion intermediate, the ¹⁸O label would remain in the product. However, if the reaction involves cleavage of the C-O bond within the ring, the label might be lost or scrambled.

Another approach would be to use deuterium (B1214612) labeling. For instance, deuterating the 2-position of the oxane ring could reveal information about the timing of bond cleavage and bond formation. A kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than the non-deuterated analog, would provide strong evidence for the involvement of that C-H bond in the rate-determining step of the reaction.

While specific isotope labeling studies on this compound are not extensively documented in the literature, studies on related systems demonstrate the utility of this approach. For example, recent work has described the synthesis of isotopologues of potassium 2,2,2-trifluoroethoxide, which can be used for stable isotopic labeling. nih.govnih.gov This highlights the feasibility of preparing isotopically labeled precursors for the synthesis of labeled this compound.

Computational and Theoretical Investigations of 2 2,2,2 Trifluoroethoxy Oxane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic landscape of a molecule. For 2-(2,2,2-trifluoroethoxy)oxane, these methods reveal how the interplay between the oxane ring and the electron-withdrawing trifluoroethoxy group dictates its properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. nih.gov DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can determine the most stable (lowest energy) three-dimensional arrangement of atoms in this compound. nih.govrsc.org

These studies yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For this molecule, particular attention is given to the C-O bonds of the ether linkages and the geometry of the oxane ring. The electron-withdrawing nature of the trifluoroethoxy group is expected to influence the bond lengths and charge distribution within the pyranose ring. DFT also provides thermodynamic data, such as the enthalpy of formation, which is crucial for assessing the molecule's stability. ossila.com

Table 1: Illustrative Geometric Parameters for this compound from a Representative DFT Calculation

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-O (ring) | ~1.43 Å | |

| C-O (ether) | ~1.41 Å | |

| Bond Angle | O-C-C (ring) | ~110.5° |

| C-O-C (ether) | ~114.0° | |

| Dihedral Angle | C-O-C-C | Varies with conformation |

Note: The values in this table are representative and serve to illustrate the type of data obtained from DFT calculations. Actual values would be determined from specific, peer-reviewed computational studies.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. semanticscholar.org

Table 2: Representative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -7.5 eV | Electron-donating capability |

| LUMO Energy | +1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 9.0 eV | High kinetic stability, low reactivity |

Note: These are illustrative values. The HOMO-LUMO gap is a key parameter derived from quantum chemical calculations that helps in assessing chemical reactivity. semanticscholar.orgacs.org

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution across a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map is invaluable for predicting how a molecule will interact with other molecules, including solvents and biological receptors.

For this compound, the ESP map would be expected to show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the oxane ring and the ether linkage, as well as the fluorine atoms of the trifluoromethyl group. Regions of positive potential (colored blue) would likely be found on the hydrogen atoms of the oxane ring. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which govern the molecule's physical properties and binding affinities.

Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to study the conformational landscape of larger and more complex molecules over time. researchgate.net MM uses classical physics-based force fields to calculate the potential energy of different conformers, allowing for a rapid exploration of the possible shapes a molecule can adopt.

MD simulations build upon this by simulating the movement of atoms and molecules over a specific period, providing a dynamic picture of conformational changes. researchgate.net For this compound, MD simulations can model the transitions between different chair and boat conformations of the oxane ring and the rotation around the glycosidic bond, revealing the energy barriers between conformers and their relative populations at equilibrium. rsc.org

The six-membered oxane (tetrahydropyran) ring is not planar and primarily adopts a stable "chair" conformation. For 2-substituted oxanes, the substituent can be in either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

In the case of this compound, the conformational preference is governed by a phenomenon known as the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, despite potential steric hindrance. This is contrary to what would be expected based on sterics alone, where the bulkier equatorial position is typically favored.

Experimental studies have confirmed that for 2-alkoxy-tetrahydropyrans, including the 2,2,2-trifluoroethoxy derivative, the axial conformer is significantly favored in nonpolar solvents. The strong electron-withdrawing nature of the trifluoroethoxy group enhances this stereoelectronic effect. The equilibrium between the axial and equatorial conformers is solvent-dependent, with more polar solvents slightly reducing the preference for the axial position.

Table 3: Conformational Equilibrium of 2-Alkoxytetrahydropyrans

| Alkoxy Substituent | Solvent | % Axial Conformer |

| 2,2,2-Trifluoroethoxy | Carbon Tetrachloride | Predominantly Axial |

| Methoxy (B1213986) | Carbon Tetrachloride | 78% |

| Ethoxy | Carbon Tetrachloride | 76% |

Source: Data adapted from experimental studies on 2-substituted tetrahydropyrans.

Rotational Barriers of the Trifluoroethoxy Group

The rotational barrier of the trifluoroethoxy group in this compound is a critical parameter influencing the molecule's conformational preferences and, consequently, its physical and chemical properties. Computational chemistry provides powerful tools to investigate these rotational dynamics, which are often challenging to probe experimentally. The rotation around the C-O bond connecting the trifluoroethoxy group to the oxane ring dictates the spatial orientation of the trifluorinated tail relative to the cyclic ether.

Theoretical calculations, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface as a function of the dihedral angle of the rotating group. nih.govrsc.org These calculations reveal the energy minima corresponding to stable conformers and the energy maxima representing the transition states for rotation. The energy difference between a minimum and the adjacent transition state defines the rotational barrier.

For the this compound molecule, the rotational barrier is influenced by a combination of steric and electronic effects. The bulky trifluoromethyl group (-CF3) introduces significant steric hindrance, which is expected to create a substantial energy barrier to free rotation. Furthermore, electrostatic interactions between the electron-rich oxygen atoms and the highly electronegative fluorine atoms play a crucial role in determining the preferred conformations. nih.gov The anomeric effect, a stereoelectronic effect common in substituted heterocycles like oxane, may also contribute to the stability of certain rotamers.

Computational studies on analogous systems suggest that the potential energy surface would likely exhibit distinct minima. researchgate.net For instance, a gauche conformation, where the trifluoroethoxy group is oriented at a specific angle relative to the oxane ring, might be favored due to a balance of steric repulsion and stabilizing hyperconjugative interactions. The transition state for rotation would likely involve an eclipsed conformation, where the steric clash between the substituent and the ring is maximized.

A hypothetical rotational energy profile, as would be determined by computational methods, is presented below. This illustrates the expected energetic landscape for the rotation of the trifluoroethoxy group.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Stable Conformer) |

| 120 | 4.8 | Eclipsed (Transition State) |

| 180 | 1.5 | Anti (Stable Conformer) |

| 240 | 4.8 | Eclipsed (Transition State) |

| 300 | 0.0 | Gauche (Stable Conformer) |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Prediction of Spectroscopic Parameters

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an invaluable tool in structural elucidation and chemical analysis. d-nb.infoliverpool.ac.uk For this compound, theoretical calculations can provide predicted ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for accurately predicting NMR chemical shifts. d-nb.info The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). researchgate.net

The chemical environment of each nucleus, influenced by factors such as electron density, hybridization, and proximity to electronegative atoms, determines its chemical shift. libretexts.org In this compound, the presence of the oxane ring and the trifluoroethoxy group creates a distinct set of chemical shifts. The protons on the oxane ring will have their shifts influenced by their stereochemical relationship to the trifluoroethoxy substituent (axial vs. equatorial). The methylene (B1212753) protons of the trifluoroethoxy group are expected to be deshielded due to the adjacent oxygen and the electron-withdrawing trifluoromethyl group. The fluorine atoms in the ¹⁹F NMR spectrum would likely appear as a single resonance, assuming free rotation of the CF3 group, though coupling to the methylene protons would be observed.

A table of predicted NMR chemical shifts, based on computational modeling, is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Oxane-C2 | - | 102.5 | - |

| Oxane-C3 | 1.55 (ax), 1.85 (eq) | 25.8 | - |

| Oxane-C4 | 1.45 (ax), 1.75 (eq) | 20.1 | - |

| Oxane-C5 | 1.45 (ax), 1.75 (eq) | 25.8 | - |

| Oxane-C6 | 3.60 (ax), 4.00 (eq) | 68.2 | - |

| O-CH₂-CF₃ | 4.15 | 65.4 (q, J ≈ 35 Hz) | - |

| O-CH₂-CF₃ | - | 123.7 (q, J ≈ 277 Hz) | -75.2 |

This table contains hypothetical data for illustrative purposes, calculated using standard computational chemistry principles, as specific published data for this compound is unavailable. Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can accurately calculate the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra for assignment and analysis. nih.govresearchgate.net

For this compound, the calculated vibrational spectrum is expected to show characteristic bands for both the oxane ring and the trifluoroethoxy substituent. Key vibrational modes would include:

C-H stretching of the oxane ring and the methylene group of the substituent.

C-O stretching of the ether linkages in the oxane ring and the trifluoroethoxy group.

C-F stretching modes of the trifluoromethyl group, which are typically strong in the IR spectrum.

Ring breathing and deformation modes of the oxane ring.

CH₂ bending and rocking modes .

The calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

A table of predicted prominent vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) |

| C-H Stretch (Oxane) | 2950-2850 | 2950-2850 |

| C-H Stretch (CH₂) | 3000-2900 | 3000-2900 |

| C-F Stretch (asymmetric) | 1280 | 1280 |

| C-F Stretch (symmetric) | 1150 | 1150 |

| C-O-C Stretch (Anomeric) | 1120 | 1120 |

| C-O Stretch (Oxane Ring) | 1080 | 1080 |

| CF₃ Deformation | 740 | 740 |

This table presents hypothetical data based on computational predictions for similar structures. The frequencies are unscaled.

Computational chemistry can also be used to predict various optical properties of molecules, such as absorption wavelengths and circular dichroism, which are crucial for applications in materials science and chiroptical spectroscopy. mit.edunih.govmit.edu Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. google.comarxiv.org

For a molecule like this compound, which is largely saturated, significant absorption in the visible region is not expected. The primary electronic transitions would occur in the ultraviolet region, corresponding to n → σ* and σ → σ* transitions of the ether and C-C single bonds. The presence of the trifluoromethyl group can slightly influence the electronic structure and thus the position of these absorption maxima.

If the molecule is chiral, as would be the case for a specific enantiomer of this compound, computational methods can predict its electronic circular dichroism (ECD) spectrum. This provides information about the absolute configuration of the molecule.

A hypothetical table of predicted optical properties is shown below.

| Property | Predicted Value | Method |

| Maximum Absorption Wavelength (λ_max) | ~195 nm | TD-DFT |

| Molar Absorptivity (ε) | Low | TD-DFT |

| Optical Rotation [α]_D | Dependent on enantiomer | DFT |

This table contains hypothetical data for illustrative purposes, as specific published data for this compound is unavailable.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. libretexts.orgucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.edu By calculating the structure and energy of the transition state, as well as the reactants and products, the activation energy of a reaction can be determined, providing insight into its feasibility and kinetics.

For reactions involving this compound, such as its hydrolysis or reaction with other nucleophiles, transition state calculations can be performed to understand the mechanism. For example, in an Sₙ2-type reaction at the anomeric carbon, the transition state would involve the incoming nucleophile and the leaving trifluoroethoxy group simultaneously bonded to the carbon atom in a trigonal bipyramidal geometry. nih.gov

The search for a transition state structure is a complex computational task that often involves methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations. libretexts.org Once a transition state is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

A hypothetical data table for a transition state calculation of a nucleophilic substitution reaction on this compound is provided below.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -10.2 |

| Key Bond Distance (C-Nu) (Å) | 3.50 | 2.10 | 1.45 |

| Key Bond Distance (C-O) (Å) | 1.42 | 1.85 | 3.20 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table presents hypothetical data for an illustrative Sₙ2 reaction with a generic nucleophile (Nu). The values are representative of what would be expected from a computational study.

Reaction Pathway Mapping

The exploration of a molecule's potential energy surface is fundamental to understanding its chemical reactions. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map out the intricate pathways of its potential transformations. These investigations typically focus on identifying transition states, intermediates, and the energetic barriers associated with different reaction coordinates.

One of the primary reactions of interest for acetals like this compound is hydrolysis. The mechanism of this reaction can be meticulously detailed through computational modeling. The process is generally understood to proceed via protonation of the exocyclic oxygen, followed by the departure of the 2,2,2-trifluoroethanol (B45653) group to form a cyclic oxocarbenium ion intermediate. The subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which then opens to yield the final products: tetrahydropyran-2-ol and 2,2,2-trifluoroethanol.

Computational studies allow for the precise calculation of the activation energies for each step of this pathway. By comparing the energy barriers of competing pathways, researchers can predict the most likely reaction mechanism under various conditions. For instance, the influence of the solvent can be modeled using implicit or explicit solvent models, revealing its role in stabilizing charged intermediates and transition states.

Table 1: Calculated Activation Energies for the Hydrolysis of this compound (Illustrative data based on typical computational studies of similar acetals)

| Reaction Step | Activation Energy (kcal/mol) in Gas Phase | Activation Energy (kcal/mol) in Water (PCM) |

|---|---|---|

| Protonation of Exocyclic Oxygen | 5.2 | 2.1 |

| C-O Bond Cleavage (forming oxocarbenium ion) | 25.8 | 15.3 |

| Nucleophilic Attack by Water | 3.1 | 1.5 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations. PCM refers to the Polarizable Continuum Model.

These calculations often reveal that the cleavage of the C-O bond to form the oxocarbenium ion is the rate-determining step, a prediction that can be experimentally verified through kinetic studies. nsf.gov

Computational Catalysis Studies

The reactions of this compound can be significantly influenced by catalysts, and computational studies are instrumental in understanding these catalytic processes at a molecular level. Both acid and base catalysis can be modeled to determine their effect on the reaction pathways.

In the context of acid catalysis, computational models can demonstrate how a proton donor facilitates the cleavage of the trifluoroethoxy group by lowering the activation energy of the C-O bond scission. Different acids can be modeled to assess their relative catalytic efficiency. The calculations can pinpoint the precise geometry of the transition state, including the bond lengths and angles of the interacting molecules, providing a detailed picture of the catalytic event.

Furthermore, computational catalysis extends to enzymatic reactions. If this compound were a substrate for a glycosidase enzyme, for example, a combination of quantum mechanics and molecular mechanics (QM/MM) methods could be used. In such a model, the active site of the enzyme and the substrate would be treated with a high level of theory (QM), while the rest of the protein would be described by a more computationally efficient method (MM). This approach allows for the study of how specific amino acid residues in the active site interact with the substrate to stabilize the transition state and accelerate the reaction.

Structure-Reactivity Relationship Modeling

The chemical behavior of this compound is intrinsically linked to its three-dimensional structure and electronic properties. Structure-reactivity relationship modeling aims to establish a quantitative connection between these molecular features and the compound's reactivity.

A key aspect of this modeling involves the analysis of the molecule's electronic structure. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the electron density distribution within the molecule. This inductive effect makes the anomeric carbon more electrophilic and can affect the stability of the oxocarbenium ion intermediate. Computational methods can quantify these electronic effects through the calculation of various molecular descriptors.

Table 2: Key Computational Descriptors for this compound (Illustrative data based on typical DFT calculations)

| Descriptor | Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -11.5 eV | Lower energy suggests higher stability and lower propensity for oxidation. |

| LUMO Energy | -0.8 eV | Low energy suggests susceptibility to nucleophilic attack at the anomeric carbon. |

| HOMO-LUMO Gap | 10.7 eV | A large gap indicates high kinetic stability. nih.gov |

| Mulliken Charge on Anomeric Carbon | +0.45 e | Significant positive charge indicates a primary site for nucleophilic attack. researchgate.net |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*

By systematically modifying the structure of the molecule in silico (for example, by changing the substituent on the oxane ring or altering the fluoroalkoxy group) and calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. These models can then be used to predict the reactivity of related compounds without the need for extensive experimental synthesis and testing. For instance, such models could predict how changes in the substitution pattern on the tetrahydropyran (B127337) ring would affect the rate of hydrolysis.

Advanced Applications and Research Utility in Non Clinical Domains

Role as a Synthetic Intermediate in Complex Molecule Synthesis

As a cyclic ether bearing a trifluoroethoxy substituent, this compound serves as a precursor in the synthesis of more complex molecules, particularly those where the introduction of a fluorine-containing group is desired to modulate biological or physical properties.

The structural resemblance of the oxane ring to pyranose sugars allows 2-(2,2,2-trifluoroethoxy)oxane to be envisioned as a building block for fluorinated carbohydrate analogues. While direct, extensive research detailing its use for this specific purpose is not widely published, the principle is based on established glycosylation chemistry. In a typical reaction, the trifluoroethoxy group would act as a leaving group, allowing for the coupling of the oxane ring to another molecule, mimicking the formation of a glycosidic bond. The resulting product would be a glycomimetic, a compound that mimics the structure of a sugar, with the trifluoroethyl group from a related precursor, 2,2,2-trifluoroethyl thioxyloside, having been used to create novel C-glycosides.

The oxane ring can be a scaffold for creating other heterocyclic systems. The reactivity of the ether linkage, particularly its activation and cleavage, can lead to ring-opening or rearrangement reactions, yielding a variety of linear or different cyclic compounds that retain the trifluoroethoxy group. This is valuable for synthesizing novel heterocyclic compounds where the fluorine content can influence properties like metabolic stability or binding affinity in a non-clinical research context.

Contribution to Materials Science Research

The incorporation of fluorine into materials can dramatically alter their properties, often enhancing thermal stability, chemical resistance, and creating low-energy surfaces.

While specific studies on the polymerization of this compound are not prominent, the broader class of fluorinated ethers and epoxides is known to be used in creating specialty polymers. Ring-opening polymerization (ROP) is a common method for synthesizing polymers from cyclic monomers. If this compound were to undergo ROP, it would result in a polyether with pendant trifluoroethoxy groups. Such polymers are anticipated to exhibit low dielectric constants, high thermal stability, and low surface energy, properties that are highly sought after in advanced electronics and specialty coatings.

Table 1: Anticipated Properties of Polymers Derived from this compound

| Property | Anticipated Characteristic | Rationale |

| Surface Energy | Low | Presence of CF3 groups reduces surface tension. |

| Thermal Stability | High | The strength of the C-F bond contributes to thermal resistance. |

| Dielectric Constant | Low | The electronegativity of fluorine can lower the polarizability of the polymer chains. |

| Chemical Resistance | High | Fluorinated segments are known to be resistant to many solvents and chemical agents. |

The trifluoroethoxy group is a key component for creating hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. When a molecule containing this group, such as this compound, is used to modify a surface, the trifluoromethyl (CF3) groups orient themselves outwards, creating a low-energy interface. This principle is widely used in developing self-cleaning surfaces, anti-fouling coatings, and materials for microfluidic devices. The covalent attachment of such fluorinated compounds to a substrate can lead to a durable modification of its surface properties.

Utility in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The trifluoroethoxy group can participate in these interactions in several ways. The electron-deficient nature of the fluorinated carbon atoms can lead to halogen bonding, a type of non-covalent interaction with electron-donating atoms. Furthermore, the hydrophobic nature of the fluorinated group can drive the self-assembly of molecules in aqueous environments through the hydrophobic effect. While specific host-guest complexes involving this compound as the guest are not extensively documented, the principles of fluorinated compounds in supramolecular assembly are well-established.

No Information Found for "this compound" in Advanced Applications and Research

Following a comprehensive search of scientific literature and chemical databases, no specific research or applications have been identified for the chemical compound This compound in the advanced non-clinical domains of host-guest interactions, self-assembly, analytical chemistry research, or catalyst design.

The investigation sought to uncover detailed findings related to the following areas:

Host-Guest Interactions: No studies were found that explored the use of this compound or its trifluoroethoxy moiety in forming host-guest complexes.

Self-Assembly: There is no available literature detailing any self-assembly properties or studies involving this specific compound.

Applications in Analytical Chemistry Research: The search yielded no instances of this compound being utilized as a derivatizing agent for analyte detection or in research pertaining to chiral separations.

Potential in Catalyst Design and Ligand Development: No information suggests that this compound has been investigated for applications in asymmetric catalysis or as a ligand in catalyst design.

While the broader fields of host-guest chemistry, self-assembly, derivatization, chiral separations, and asymmetric catalysis are active areas of research, the specific compound of interest, this compound, does not appear to be a subject of study within these contexts based on the available information.

Therefore, the requested article focusing on the advanced applications and research utility of "this compound" in these non-clinical domains cannot be generated at this time due to the absence of relevant scientific data.

Potential in Catalyst Design and Ligand Development

Ligands for Transition Metal Catalysis